Dimethyl lauramine oleate
Overview
Description
Dimethyl lauramine oleate is a compound that is used in various products due to its multiple properties . It is known to control viscosity and has antistatic, hair conditioning, and skin conditioning properties .
Molecular Structure Analysis
The molecular formula of this compound is C32H65NO2 . It is a salt of Dimethyl Lauramine and oleic acid .Chemical Reactions Analysis
Amine oxides, like this compound, are exothermic, second-order reaction products of tertiary amines and hydrogen peroxide . The nature of the tertiary amine in amine oxides may be aliphatic, aromatic, heterocyclic, alicyclic, or a combination thereof .Physical and Chemical Properties Analysis
This compound appears as a slightly yellow to pale yellow liquid . It is slightly soluble in water and is stable but can be easily oxidized .Scientific Research Applications
Cosmetic Safety Assessment
Dimethyl Lauramine, closely related to Dimethyl Lauramine Oleate, has been studied for its application in cosmetics, specifically as an antistatic agent. The antimicrobial and fungicidal properties of Dimethyl Lauramine are well-documented. However, due to a lack of comprehensive safety data, including basic chemistry, toxicity, irritation, sensitization, genotoxicity, and carcinogenicity tests, its safety in cosmetic formulations remains unestablished (International Journal of Toxicology, 1995).
Interactions with Bitter Substances
Research has shown that fatty acids, likely including derivatives like this compound, can mask the bitterness of certain nitrogenous substances through molecular interactions. The study focused on the interactions between fatty acids and bitter substances, revealing that fatty acids containing 12 or more carbon atoms interacted strongly with specific bitter substances, forming insoluble binary complexes that mask bitterness. This finding indicates potential applications in food science and flavor chemistry (Journal of agricultural and food chemistry, 2015).
Medical Applications
While not directly related to this compound, studies on oleic acid, a component of the compound, have shown its potential in medical applications. For instance, oleic acid has been used as a penetration enhancer in drug delivery systems. Its ability to enhance the survival of skin flaps in rats suggests potential applications in medical treatments and surgeries (Plastic and Reconstructive Surgery, 2004).
Tissue Optical Clearing
In the field of biomedical imaging and diagnostics, oleic acid, a component of this compound, has been studied as an enhancer for tissue optical clearing. This technique is crucial for non-invasive light-based diagnostic and imaging techniques. The study compared the effects of oleic acid with dimethyl sulfoxide (DMSO), revealing that oleic acid could be an optimal choice due to similar clearing effects and better clinical safety (Physics in Medicine & Biology, 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-14H2,1-3H3/b10-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINAYBMQDYUVGJ-KVVVOXFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)C.CCCCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCN(C)C.CCCCCCCC/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015474 | |
Record name | Dimethyl lauramine oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70321-83-4 | |
Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-dimethyl-1-dodecanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70321-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl lauramine oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070321834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-dimethyl-1-dodecanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl lauramine oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL LAURAMINE OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z20ETG4E17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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